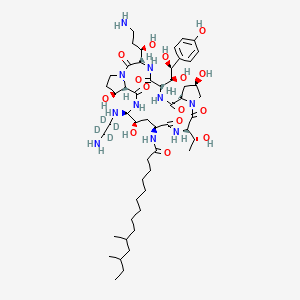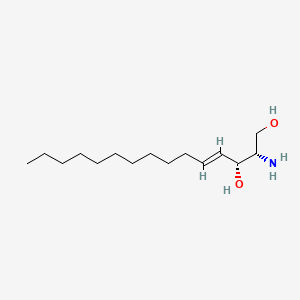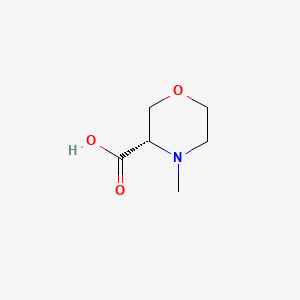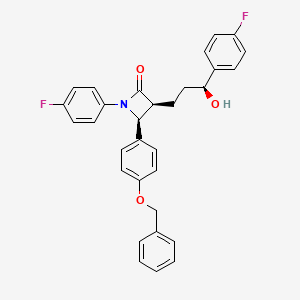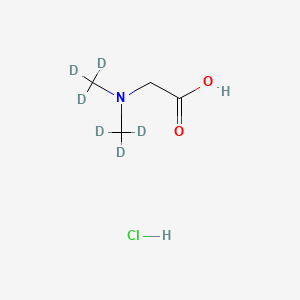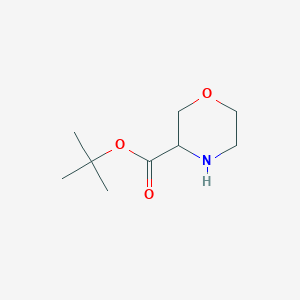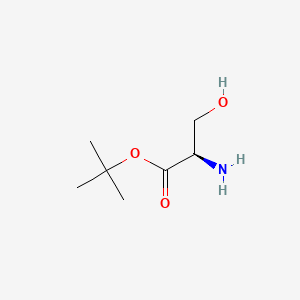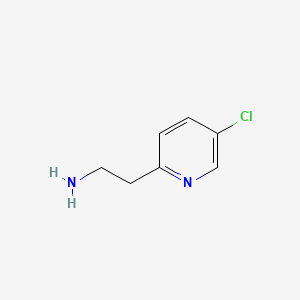
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine is a complex organic compound that features a naphthalene ring, a trifluoromethyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with naphthalene, trifluoromethylbenzene, and an appropriate amine precursor.
Step-by-Step Synthesis:
Reaction Conditions: These reactions typically require catalysts such as aluminum chloride for Friedel-Crafts reactions and reducing agents like sodium borohydride for reductive amination.
Industrial Production Methods
In an industrial setting, the synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions is crucial.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of naphthyl imines or oxides.
Reduction: Conversion to simpler amines or hydrocarbons.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions due to its structural complexity.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The naphthalene and trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-methyl)phenylpropan-1-amine: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and binding properties.
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-chloromethyl)phenylpropan-1-amine: Contains a chloromethyl group instead of trifluoromethyl, affecting its chemical behavior and applications.
Uniqueness
The presence of the trifluoromethyl group in ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Propriétés
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATILKQDYNBOJK-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
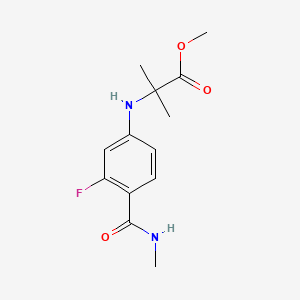

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)


